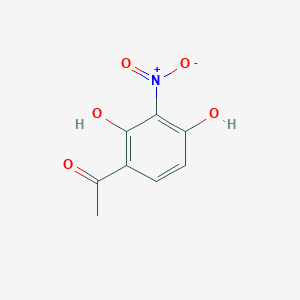

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone

Description

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone is a nitro-substituted hydroxyacetophenone derivative characterized by a benzene ring with hydroxyl groups at positions 2 and 4, a nitro group at position 3, and an acetyl group at position 1. Its molecular formula is C₈H₇NO₅, with a molecular weight of 197.15 g/mol (CAS: 89684-58-2) . This compound is structurally distinct due to the electron-withdrawing nitro group and electron-donating hydroxyl groups, which influence its reactivity, solubility, and biological activity. It is commercially available for research purposes, with pricing varying by quantity (e.g., 100 mg for €140) .

Properties

IUPAC Name |

1-(2,4-dihydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4(10)5-2-3-6(11)7(8(5)12)9(13)14/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRUEYNZXBZBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536001 | |

| Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89684-58-2 | |

| Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,4-dihydroxyacetophenone using nitric acid in the presence of sulfuric acid . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactions

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone has the following chemical properties:

- Molecular Formula : C8H7NO5

- Molecular Weight : 181.15 g/mol

- IUPAC Name : 1-(2,4-dihydroxy-3-nitrophenyl)ethanone

- CAS Number : 13305873

Types of Reactions

This compound can undergo various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : The ethanone group can be reduced to an alcohol.

- Substitution : The nitro group can be substituted with other functional groups.

Scientific Research Applications

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone has several applications in scientific research:

Chemistry

- Synthesis Precursor : It serves as a precursor for synthesizing more complex organic molecules.

- Reactivity Studies : Its unique structure allows for studies on reactivity patterns in organic chemistry.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it shows remarkable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL, which is notably higher than that of Nitrofurantoin (7.81 µg/mL) .

| Pathogen | MIC (µg/mL) | Comparison with Nitrofurantoin |

|---|---|---|

| Staphylococcus aureus | 3.91 | Two times higher |

| Escherichia coli | 0.98 | Four times lower |

| Micrococcus luteus | 0.48 | 130-fold higher |

Anticancer Properties

Research has indicated that 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone exhibits selective cytotoxicity towards various cancer cell lines. In vitro studies have demonstrated its effectiveness against lung, liver, and glioblastoma cells.

Case Study: Cytotoxicity Assessment

A significant study evaluated the antiproliferative activity of derivatives derived from this compound:

- Compound Tested : N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide

- IC50 Value Against LN-229 Glioblastoma Cells : 0.77 µM

The selectivity index indicated that these compounds were significantly more toxic to cancer cells compared to normal HEK-293 cells.

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone's biological activity can be attributed to its interaction with specific molecular targets involved in viral replication and bacterial growth inhibition. Its structure allows effective binding to these targets, disrupting their function.

Antiviral Activity

The compound has demonstrated significant antiviral activity against poliovirus types 1, 2, and 3:

| Poliovirus Type | EC50 (µg/mL) |

|---|---|

| Type 1 | 0.47 |

| Type 2 | 0.12 |

| Type 3 | 0.15 |

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups allow it to form hydrogen bonds and undergo redox reactions, which can modulate the activity of enzymes and other proteins. These interactions can affect cellular pathways and biological processes, leading to its observed effects in different research applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Hydroxyl vs. Hydroxyl groups enhance α-glucosidase inhibitory activity, as seen in 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (IC₅₀: 0.28 μM), which outperforms acarbose (IC₅₀: 0.24 μM) .

Nitro Group Position: The nitro group at position 3 in 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone introduces steric and electronic effects that may hinder enzymatic interactions compared to para-substituted nitro compounds (e.g., 1-(5-nitro-1H-indol-3-yl)ethanone derivatives with pIC₅₀ > 8.0 against Plasmodium spp.) .

Methyl vs.

Key Findings:

- Antiplasmodial Activity: Nitro-substituted indolyl-ethanones exhibit superior activity over 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, likely due to enhanced lipophilicity and target binding .

- Enzyme Inhibition: Hydroxy-rich analogues (e.g., 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone) show stronger α-glucosidase inhibition than nitro-substituted derivatives, emphasizing the role of hydroxyl groups in enzyme interaction .

Key Notes:

- The nitro group in 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone may confer reactivity risks (e.g., nitration byproducts), though specific toxicological data are lacking .

- Methoxy-substituted analogues (e.g., 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone) have higher LogP values (~2.34), suggesting better lipid solubility than hydroxylated derivatives .

Biological Activity

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, also known as a nitrocatechol compound, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone is C9H9N1O4, which features two hydroxyl groups and one nitro group. These functional groups contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, which are essential for its biological activity.

The biological activity of 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The hydroxyl groups facilitate hydrogen bonding, while the nitro group can participate in redox reactions. These interactions can modulate enzyme activities and influence cellular pathways, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that this compound acts as an inhibitor for certain enzymes, including catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines. Its structural modifications enhance selectivity and potency against COMT .

- Antimicrobial Activity : Preliminary research suggests that 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antiproliferative Effects

Research has shown that 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone possesses significant antiproliferative activity against several cancer cell lines. The compound's efficacy varies based on concentration and the specific cancer type.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | 7.81 | Hepatocellular carcinoma |

| LN-229 | 12.39 | Glioblastoma |

| 769-P | 45.42 | Renal adenocarcinoma |

| H1563 | 65.67 | Lung cancer |

These findings indicate that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

The compound has been tested against various microbial strains with promising results:

| Microbial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| S. aureus (MRSA) | 3.91 | More effective than nitrofurantoin |

| S. epidermidis | 0.98 | Superior to standard antibiotics |

| M. luteus | 0.48 | High efficacy compared to ciprofloxacin |

These results highlight the potential of 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone as a lead compound in developing new antimicrobial therapies .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- COMT Inhibition Study : A study demonstrated that structural modifications of 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone significantly enhance its inhibitory effect on COMT, suggesting potential applications in treating disorders related to catecholamine metabolism .

- Cancer Cell Line Screening : In vitro assays showed varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.